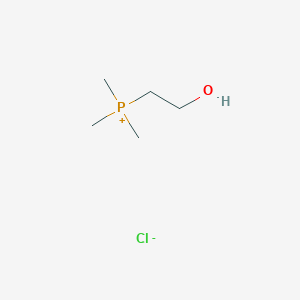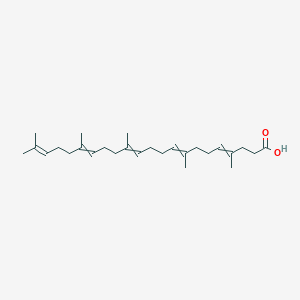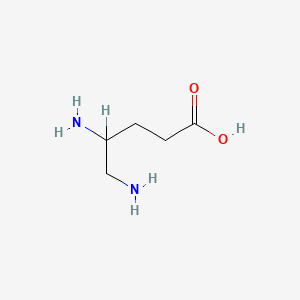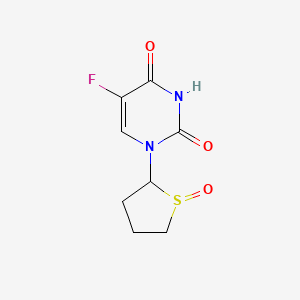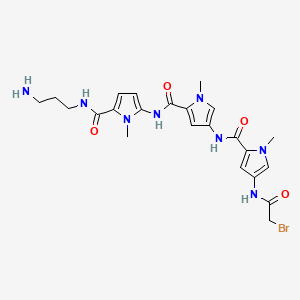
Icr 191-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icr 191-OH is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a chloro-substituted acridine moiety, which is a common structural motif in various biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Icr 191-OH typically involves multiple steps. One common approach is the reaction of 6-chloro-2-methoxyacridine with a suitable amine, followed by further functionalization to introduce the ethanol group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Icr 191-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted acridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while substitution reactions can introduce various functional groups onto the acridine ring .
Applications De Recherche Scientifique
Icr 191-OH has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is employed in studies involving DNA intercalation and fluorescence analysis.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of Icr 191-OH involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: This compound shares a similar acridine core but lacks the ethanol and propylamino groups.
6-Chloro-2-methoxyacridine: Another related compound with similar structural features but different functional groups.
Uniqueness
Icr 191-OH is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
38915-18-3 |
|---|---|
Formule moléculaire |
C19H24Cl3N3O2 |
Poids moléculaire |
432.8 g/mol |
Nom IUPAC |
2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H22ClN3O2.2ClH/c1-25-14-4-6-17-16(12-14)19(22-8-2-7-21-9-10-24)15-5-3-13(20)11-18(15)23-17;;/h3-6,11-12,21,24H,2,7-10H2,1H3,(H,22,23);2*1H |
Clé InChI |
OXQSPWOGNCFWOR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
Synonymes |
ICR 191-OH ICR 191OH ICR-191-OH ICR-191OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


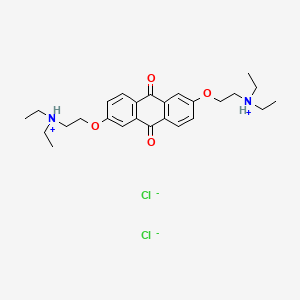

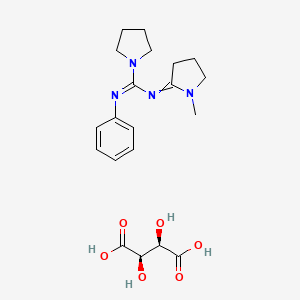

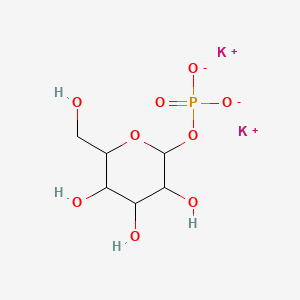
![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
![ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B1195590.png)
